5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxy-4-phenylmethoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and purity, as well as the application of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Ethoxy-4-methoxyphenyl)-2-imino-1,3-thiazolidin-4-one
- 5-(3-Methoxy-4-phenylmethoxyphenyl)-2-imino-1,3-thiazolidin-4-one
Uniqueness
5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one is unique due to the specific substitution pattern on the phenyl ring, which enhances its biological activity compared to other thiazolidinone derivatives. The presence of both ethoxy and phenylmethoxy groups contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-2-23-16-10-14(11-17-18(22)21-19(20)25-17)8-9-15(16)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,20,21,22) |
InChI Key |
NWJVFXZSTXNMKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=N)S2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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